molecular formula C5H5N3O3 B13251004 [(1H-imidazol-2-yl)carbamoyl]formic acid

[(1H-imidazol-2-yl)carbamoyl]formic acid

Cat. No.: B13251004
M. Wt: 155.11 g/mol
InChI Key: DQKBZABGRQKXHC-UHFFFAOYSA-N
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Description

[(1H-Imidazol-2-yl)carbamoyl]formic acid (Molecular Formula: C5H5N3O3) is a high-purity chemical compound offered for research and development purposes . This molecule features an imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The imidazole ring is a key structural component in numerous pharmacologically active compounds, including anti-infective, anticancer, and antiparasitic agents . As such, this compound serves as a valuable synthetic intermediate or building block for researchers designing and synthesizing novel imidazole-derived molecules for pharmaceutical and biological evaluation. The structural motifs present in this compound are commonly investigated for their potential to interact with various enzymatic targets and biological pathways . Researchers can utilize this chemical in exploring structure-activity relationships (SAR) to optimize efficacy and selectivity in new drug candidates . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-(1H-imidazol-2-ylamino)-2-oxoacetic acid

InChI

InChI=1S/C5H5N3O3/c9-3(4(10)11)8-5-6-1-2-7-5/h1-2H,(H,10,11)(H2,6,7,8,9)

InChI Key

DQKBZABGRQKXHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1h Imidazol 2 Yl Carbamoyl Formic Acid

Retrosynthetic Analysis of [(1H-imidazol-2-yl)carbamoyl]formic Acid

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection point is the amide bond, which can be retrosynthetically cleaved to yield 2-amino-1H-imidazole and an activated derivative of oxalic acid. This approach is a standard and reliable method for amide formation.

Another viable retrosynthetic strategy involves the disconnection of the C-N bond between the imidazole (B134444) ring and the carbamoyl (B1232498) group. This would lead to a key intermediate, an isocyanate derivative of the imidazole, which could then react with a formic acid equivalent. However, the stability and synthesis of such an isocyanate would be a critical consideration.

A third potential disconnection could be at the C-C bond of the formic acid moiety, suggesting a synthetic route involving the introduction of the carboxyl group at a later stage. This could potentially involve the oxidation of a precursor or the carboxylation of a suitable intermediate.

Exploration of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several novel synthetic routes can be proposed. These routes can be categorized into multi-step strategies and more efficient one-pot approaches.

Multi-Step Synthetic Strategies for this compound

A plausible multi-step synthesis would likely commence with a commercially available imidazole derivative. One potential pathway is outlined below:

Nitration of Imidazole: The synthesis could begin with the nitration of a protected imidazole to introduce a nitro group at the 2-position.

Reduction to Amine: The nitro group can then be reduced to an amine, yielding 2-amino-1H-imidazole. This is a common transformation in heterocyclic chemistry.

Amide Coupling: The resulting 2-amino-1H-imidazole can be coupled with an activated oxalic acid derivative, such as oxalyl chloride or a mono-ester of oxalic acid, to form the desired amide bond. The use of a mono-ester would necessitate a subsequent hydrolysis step to reveal the carboxylic acid.

An alternative multi-step approach could involve the initial synthesis of a 2-substituted imidazole that can be later converted to the carbamoylformic acid moiety. For instance, starting with 2-cyanoimidazole, a series of transformations could potentially lead to the target molecule.

One-Pot Synthesis Approaches for this compound

The development of one-pot syntheses is highly desirable as they can reduce reaction time, minimize waste, and simplify purification procedures. researchgate.net A potential one-pot synthesis for this compound could involve the reaction of 2-amino-1H-imidazole with a suitable three-carbon building block that already contains the necessary functional groups.

Drawing inspiration from the synthesis of other heterocyclic compounds, a one-pot reaction could be designed where 2-amino-1H-imidazole is reacted directly with a reagent like ethyl oxalyl chloride in a suitable solvent and under controlled temperature conditions. organic-chemistry.orgnih.gov This would directly form the desired product, although careful optimization would be necessary to avoid side reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The yield and selectivity of any synthetic route to this compound would be highly dependent on the reaction conditions. Key parameters to consider include the choice of catalyst and solvent.

Catalytic Systems in the Synthesis of this compound

For the amide coupling step in the multi-step synthesis, various coupling agents and catalysts could be employed. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) could be effective.

In the context of developing novel catalytic one-pot methods, metal-based catalysts could be explored. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds and could potentially be adapted for the synthesis of the target molecule. researchgate.net Iron-based catalysts have also been shown to be effective in the synthesis of imidazole-containing compounds and could offer a more sustainable and cost-effective alternative. mdpi.com

Catalyst SystemPotential ApplicationExpected Outcome
DCC/NHSAmide bond formationHigh yield of the amide product with minimal side reactions.
Palladium complexesC-N bond formation in a one-pot reactionDirect synthesis from a substituted imidazole and a suitable coupling partner.
Iron saltsGreener alternative for catalytic C-N bond formationCost-effective and environmentally friendly synthesis.

Solvent Effects on this compound Synthesis

The choice of solvent can significantly influence the rate, yield, and selectivity of the reaction. For the amide coupling reaction, polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used to ensure the solubility of the reactants.

The use of "green" solvents is an important consideration in modern organic synthesis. researchgate.net For the synthesis of this compound, exploring the use of ionic liquids or deep eutectic solvents could offer environmental benefits and potentially enhance the reaction efficiency. researchgate.net The effect of different solvents on a hypothetical amide formation step is summarized in the table below.

SolventPolarityPotential AdvantagesPotential Disadvantages
Dimethylformamide (DMF)Polar aproticGood solubility for reactants.High boiling point, difficult to remove.
Dichloromethane (DCM)NonpolarEasy to remove due to low boiling point.Environmental and health concerns.
Acetonitrile (B52724)Polar aproticGood solvent for a wide range of reactions.Can be prone to side reactions with certain reagents.
Ionic LiquidsVaries"Green" solvent, potential for enhanced reactivity and selectivity.Higher cost and potential for difficult product isolation.

Temperature and Pressure Dynamics in this compound Formation

The synthesis of this compound, a specialized derivative of 2-aminoimidazole, is influenced by key reaction parameters, among which temperature and pressure play a crucial role. While specific thermodynamic and kinetic data for this exact compound are not extensively documented in publicly available literature, the dynamics can be inferred from established principles of organic synthesis, particularly those concerning acylation reactions of heterocyclic amines.

The formation of the carbamoylformic acid moiety attached to the 2-amino position of the imidazole ring likely proceeds through the acylation of 2-aminoimidazole with a suitable reactive derivative of oxalic acid, such as oxalyl chloride. The temperature profile of such a reaction is critical in controlling the reaction rate and selectivity.

Temperature Effects:

Generally, an increase in temperature accelerates the reaction rate by providing the necessary activation energy for the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. However, elevated temperatures can also lead to undesirable side reactions. In the context of 2-aminoimidazole, which possesses multiple nucleophilic sites (the exocyclic amino group and the ring nitrogens), higher temperatures could lead to a loss of regioselectivity, resulting in the formation of N-acyl imidazole byproducts. kyoto-u.ac.jp Furthermore, decomposition of the starting materials or the product itself can occur at excessive temperatures.

Conversely, conducting the reaction at lower temperatures, potentially sub-ambient (e.g., 0 °C to room temperature), is a common strategy to enhance selectivity and minimize the formation of impurities. commonorganicchemistry.com At lower temperatures, the kinetic product is often favored, which in this case would be the more nucleophilic exocyclic amino group reacting preferentially. However, this comes at the cost of a significantly slower reaction rate, potentially requiring extended reaction times.

The optimal temperature for the synthesis of this compound would therefore be a carefully controlled parameter, balancing the need for a reasonable reaction rate with the imperative of maintaining high selectivity and product stability. This is often determined empirically for a specific set of reactants and solvent systems.

Pressure Dynamics:

For the majority of laboratory-scale syntheses of compounds like this compound, the reactions are typically conducted at atmospheric pressure. The reactants are in the liquid or dissolved phase, and the volume of activation for the reaction is generally small, meaning that changes in pressure would have a negligible effect on the reaction rate and equilibrium.

However, in specific scenarios, pressure modifications could be employed. For instance, if a gaseous byproduct is formed during the reaction, conducting the synthesis under a slight positive pressure of an inert gas (e.g., nitrogen or argon) can help to maintain an anhydrous and inert atmosphere, which is often crucial for reactions involving reactive acylating agents like oxalyl chloride. wikipedia.org In large-scale industrial syntheses, pressure might be a more significant factor, particularly if it influences the boiling points of solvents or the solubility of gaseous reagents. For most synthetic transformations leading to this compound, pressure dynamics are not a primary consideration for controlling the reaction outcome.

An interactive data table summarizing the plausible effects of temperature on the synthesis is presented below.

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Temperature Low (e.g., 0-25 °C)Lower to ModerateHighFavors kinetic control, enhancing regioselectivity for the exocyclic amine and minimizing side reactions and decomposition.
Temperature Moderate (e.g., 25-60 °C)Moderate to HighModerate to LowIncreased reaction rate, but with a higher risk of side reactions such as acylation on ring nitrogens and potential for product degradation.
Temperature High (e.g., >60 °C)Potentially LowLowRapid reaction but likely to be unselective, leading to a mixture of products and significant decomposition of reactants and/or the desired product.

Mechanistic Elucidation of Key Synthetic Transformations for this compound

The synthesis of this compound from 2-aminoimidazole and a derivative of oxalic acid, such as oxalyl chloride, proceeds through a nucleophilic acyl substitution mechanism. A detailed elucidation of the key transformations provides insight into the reaction pathway and the factors governing its efficiency.

The primary nucleophile in this reaction is the exocyclic amino group of 2-aminoimidazole. This is due to the higher electron density on this nitrogen compared to the endocyclic (ring) nitrogens, which are part of the aromatic imidazole system. The reaction can be conceptualized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This initial attack results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This is accompanied by the departure of a chloride ion, a good leaving group, which re-forms the carbonyl double bond. This step results in the formation of an N-(1H-imidazol-2-yl)oxamoyl chloride intermediate.

Reaction at the Second Carbonyl Group: The newly formed acyl chloride is still highly reactive. In a subsequent step, a water molecule present in the reaction medium (or added during workup) acts as a nucleophile, attacking the second carbonyl carbon.

Second Leaving Group Departure and Deprotonation: Similar to the first acylation step, a tetrahedral intermediate is formed, which then collapses with the elimination of the second chloride ion. A final deprotonation step by a suitable base (e.g., another molecule of 2-aminoimidazole, a solvent molecule, or an added base) yields the final product, this compound.

It is important to note that the acylation of 2-aminoimidazoles can be complicated by the presence of multiple nucleophilic sites. The imidazole ring nitrogens can also be acylated, leading to the formation of N-acyl imidazole derivatives. kyoto-u.ac.jpnih.gov The selectivity for the desired N-acylation at the exocyclic amino group is influenced by factors such as the solvent, temperature, and the presence of protecting groups if any.

A plausible reaction scheme is depicted below:

The table below outlines the key mechanistic steps and their descriptions.

StepTransformationDescriptionKey Intermediates
1 Nucleophilic AdditionThe exocyclic amino group of 2-aminoimidazole attacks a carbonyl carbon of oxalyl chloride.Tetrahedral Intermediate
2 EliminationThe tetrahedral intermediate collapses, expelling a chloride ion to form an N-acyl chloride.N-(1H-imidazol-2-yl)oxamoyl chloride
3 HydrolysisA water molecule attacks the remaining acyl chloride moiety.Second Tetrahedral Intermediate
4 Elimination & DeprotonationThe second tetrahedral intermediate collapses, eliminating a chloride ion, followed by deprotonation to yield the final product.This compound

This mechanistic pathway is consistent with the general principles of nucleophilic acyl substitution and highlights the key transformations involved in the synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1h Imidazol 2 Yl Carbamoyl Formic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of [(1H-imidazol-2-yl)carbamoyl]formic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the compound's constitution and connectivity.

In a typical ¹H NMR spectrum, the protons on the imidazole (B134444) ring are expected to appear as distinct signals. The two equivalent protons at positions 4 and 5 of the imidazole ring would likely produce a single resonance, while the proton on the nitrogen atom (N-H) would also give rise to a characteristic signal, which may be broadened due to exchange. The amide (N-H) proton and the carboxylic acid (O-H) proton would also be observable, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the carbons of the imidazole ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are typically found significantly downfield due to the deshielding effect of the adjacent oxygen atoms.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Imidazole C4-H, C5-H 7.0 - 7.5 Singlet N/A
Imidazole N1-H 10.0 - 12.0 Broad Singlet N/A
Amide N-H 8.0 - 9.0 Singlet N/A

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid C=O 160 - 170
Amide C=O 155 - 165
Imidazole C2 140 - 150

Mass Spectrometry (MS) for Purity and Molecular Weight Determination of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₅N₃O₃). The monoisotopic mass of this compound is 155.0331 Da. uni.lu

In a typical mass spectrum, the molecule can be ionized in either positive or negative mode. In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) of 156.04038. uni.lu Other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 178.02232, may also be present. uni.lu In negative ion mode, the deprotonated molecule ([M-H]⁻) would be detected at an m/z of 154.02582. uni.lu The presence of these characteristic ions at their expected m/z values provides strong evidence for the identity of the compound. Furthermore, the absence of significant peaks at other m/z values can indicate the high purity of the sample.

Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 156.04038
[M+Na]⁺ 178.02232
[M-H]⁻ 154.02582
[M+K]⁺ 193.99626

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the imidazole ring and the amide group would likely be observed in the range of 3100-3500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups would give rise to strong absorption bands between 1650 and 1750 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would be expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O stretches are typically strong in the IR, they are often weaker in the Raman spectrum. Conversely, the C=C and C=N stretching modes of the imidazole ring may show strong signals in the Raman spectrum. This complementarity is crucial for a complete vibrational analysis.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong Weak
Imidazole/Amide N-H Stretch 3100 - 3500 Medium Medium
Carboxylic Acid C=O Stretch 1700 - 1750 Strong Weak
Amide C=O Stretch 1650 - 1700 Strong Medium
Imidazole C=N, C=C Stretch 1400 - 1600 Medium Strong

X-ray Crystallography for Solid-State Structural Elucidation of this compound

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining single crystals suitable for X-ray diffraction would provide a wealth of information about its solid-state structure. nih.gov

A successful crystallographic analysis would reveal bond lengths, bond angles, and torsion angles with high precision. This data would confirm the connectivity of the atoms and provide insights into the conformation of the molecule in the solid state. For example, it would show the relative orientation of the imidazole ring and the carbamoylformic acid moiety.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant intermolecular force for this molecule, given the presence of N-H and O-H groups. The analysis would reveal the hydrogen bonding network, showing how the molecules are linked together in the crystal lattice. nih.gov Other non-covalent interactions, such as π-π stacking between imidazole rings, might also be observed. nih.gov

Chromatographic Methods for Analysis and Purification in Research of this compound

Chromatographic techniques are essential for the analysis of the purity of this compound and for its purification from reaction mixtures. The choice of chromatographic method depends on the scale and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for both qualitative and quantitative analysis. Given the polar nature of the compound, reversed-phase HPLC would be a suitable method. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization) and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the imidazole ring is expected to absorb UV light.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a silica (B1680970) gel stationary phase would be appropriate. The mobile phase would typically be a mixture of a polar and a less polar organic solvent, with the exact ratio optimized to achieve good separation. Visualization of the spots on the TLC plate can be done under UV light or by using a staining agent.

Suggested Chromatographic Conditions for this compound

Technique Stationary Phase Typical Mobile Phase Detection Method
HPLC C18 (Reversed-Phase) Water/Acetonitrile with 0.1% Formic Acid UV (e.g., 254 nm)

Exploration of Derivatization and Analog Development Based on 1h Imidazol 2 Yl Carbamoyl Formic Acid

Strategic Modification of the Imidazole (B134444) Moiety in [(1H-imidazol-2-yl)carbamoyl]formic Acid

The imidazole ring is a common feature in many biologically active compounds, and its modification can significantly impact molecular properties. Strategic alterations to the imidazole moiety of this compound can be approached through several established synthetic methodologies.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base, or through methods like the Mitsunobu reaction for more complex alcohols. nih.govciac.jl.cn For instance, reaction with alkyl bromides in the presence of a non-nucleophilic base such as sodium hydride or cesium carbonate can introduce a range of alkyl substituents at the N-1 or N-3 position. researchgate.net Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile route for N-arylation, allowing for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups. nih.govorganic-chemistry.orgorganic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling the synthesis of specific isomers. mit.edu

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring represents a more atom-economical approach to introduce substituents. Palladium and nickel catalysis have been successfully employed for the C-H arylation and alkenylation of imidazoles, typically at the C2, C4, or C5 positions. nih.govrsc.org These methods often utilize directing groups to achieve high regioselectivity. For this compound, the existing carbamoyl (B1232498) group might influence the regioselectivity of such transformations.

The introduction of various substituents on the imidazole ring can modulate the compound's electronic properties, lipophilicity, and steric profile, which are critical determinants of its interaction with biological targets.

Functionalization of the Carbamoyl Group in this compound

N-Alkylation: The nitrogen atom of the carbamoyl linker is a potential site for alkylation. However, direct alkylation of ureas can sometimes be challenging and may lead to O-alkylation as a side reaction. justia.comgoogle.com More controlled methods may involve the use of phase-transfer catalysts or specific iridium-based catalysts to favor N-alkylation. uno.edu Alternatively, a stepwise synthesis, wherein a substituted 2-aminoimidazole is reacted with a derivative of formic acid, would allow for the introduction of a substituent on the carbamoyl nitrogen.

N-Acylation: Acylation of the carbamoyl nitrogen can introduce an additional carbonyl group, potentially altering the hydrogen bonding pattern and electronic distribution of the linker. This can be achieved using acyl chlorides or anhydrides in the presence of a base or a Lewis acid catalyst. semanticscholar.orgsemanticscholar.org The reactivity of the carbamoyl nitrogen will be influenced by the electronic nature of the imidazole ring.

Modifications to the carbamoyl linker can fine-tune the spatial relationship between the imidazole and formic acid moieties, which can be critical for optimizing interactions with a target binding site.

Esterification and Amidation Strategies for the Formic Acid Component of this compound

The carboxylic acid group of the formic acid component is a prime target for derivatization, most commonly through esterification and amidation reactions. These modifications can enhance cell permeability, modulate solubility, and introduce new points of interaction.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid, is a classical approach. For more sensitive substrates, milder conditions such as reaction with alkyl halides in the presence of a base (e.g., cesium carbonate) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective. Given that the starting material is an α-keto acid, specific methods for their esterification, such as iodine-mediated oxidative esterification of related precursors, could also be adapted. organic-chemistry.orgmdpi.comresearchgate.net

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. A wide variety of coupling reagents are available for this transformation, including carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide. Catalyst-free decarboxylative amidation of α-keto acids with amines under visible light has also been reported as a mild and efficient method. acs.orgnih.govresearchgate.net

The resulting esters and amides can serve as prodrugs, which are converted to the active carboxylic acid in vivo, or they can be designed to have intrinsic activity themselves.

Structure-Activity Relationship (SAR) Studies Through Systematic Derivatization of this compound Analogs

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications influence the biological activity of a compound. nih.govresearchgate.netjopir.in Through the systematic synthesis and evaluation of analogs of this compound, a comprehensive SAR profile can be developed. This profile can then guide the design of more potent and selective compounds.

Due to the absence of specific biological activity data for this compound in the public domain, a hypothetical SAR table is presented below for illustrative purposes. This table outlines potential modifications at the three key regions of the molecule (imidazole moiety, carbamoyl linker, and formic acid component) and their hypothetical impact on biological activity. The trends suggested are based on general principles of medicinal chemistry, such as the influence of electronics, sterics, and lipophilicity on ligand-receptor interactions. researchgate.netnih.govyoutube.com

Hypothetical SAR Data for Analogs of this compound

Analog ID Modification (R) Modification Site Hypothetical Activity (IC50, nM) Rationale for Hypothetical Activity Change
Parent H-1000Baseline activity of the parent compound.
A-1 MethylImidazole (N-1)800Small alkyl group may provide minor steric hindrance or improved lipophilicity.
A-2 PhenylImidazole (N-1)500Aryl group could engage in pi-stacking interactions, enhancing binding affinity.
A-3 4-FluorophenylImidazole (N-1)250Electron-withdrawing fluorine may alter the electronics of the imidazole ring and introduce favorable interactions.
B-1 MethylCarbamoyl (N)1500Steric clash with the binding pocket due to the added methyl group.
C-1 Methyl EsterFormic Acid750Ester may improve cell permeability but could have reduced binding affinity if the carboxylate is crucial for interaction.
C-2 Benzyl (B1604629) AmideFormic Acid400The benzyl group may access a new hydrophobic pocket, increasing affinity.
C-3 (2-Aminoethyl) AmideFormic Acid200The basic amine could form a salt bridge with an acidic residue in the target, significantly improving potency.

This table is for illustrative purposes only and is not based on experimental data.

The systematic derivatization and subsequent biological evaluation of analogs, as outlined in the sections above, would allow for the construction of a detailed SAR map. This, in turn, would facilitate the rational design of novel compounds based on the this compound scaffold with optimized properties for their intended application.

Investigation of Molecular Interactions and Biochemical Mechanisms Involving 1h Imidazol 2 Yl Carbamoyl Formic Acid

Binding Affinity and Specificity Studies of [(1H-imidazol-2-yl)carbamoyl]formic Acid with Model Biomolecules

There is no available research in the scientific literature regarding the binding affinity or specificity of this compound with any model biomolecules.

Enzyme Inhibition Kinetics and Mechanistic Studies of this compound

No studies on the enzyme inhibition kinetics or the mechanistic pathways of this compound have been published. While other imidazole-containing compounds have been investigated as enzyme inhibitors, this specific compound has not been the subject of such research. nih.govnih.gov

Reversible and Irreversible Inhibition Mechanisms by this compound

Due to the lack of research, there is no information to determine whether this compound would act as a reversible or irreversible inhibitor of any enzyme.

Identification of Target Enzymes or Receptors for this compound

There are no identified target enzymes or receptors for this compound in the existing scientific literature.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

A search for molecular docking and dynamics simulations involving this compound yielded no results. While such computational studies have been performed on other imidazole (B134444) derivatives to predict their binding modes and affinities with various biological targets, this particular compound has not been investigated in this manner. ajchem-a.comnih.govnih.govresearchgate.netf1000research.com

Cellular Uptake and Intracellular Distribution Mechanisms of this compound in Research Models

There is no published research on the cellular uptake or intracellular distribution of this compound in any research models.

Potential Applications and Future Directions in 1h Imidazol 2 Yl Carbamoyl Formic Acid Research

[(1H-imidazol-2-yl)carbamoyl]formic Acid as a Scaffold for Rational Drug Design Leads

The imidazole (B134444) nucleus is a cornerstone in the design of numerous therapeutic agents due to its unique electronic and structural characteristics. nih.govdovepress.com The two nitrogen atoms within the five-membered ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. nih.govresearchgate.net This versatility has been harnessed in a wide array of drugs with activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govdovepress.com

Consequently, this compound could serve as a valuable scaffold in rational drug design. The core imidazole ring provides a solid foundation for interaction with biological targets, while the carbamoylformic acid moiety offers sites for chemical modification. These modifications could be strategically designed to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the carboxylic acid group could be esterified or converted to an amide to modulate solubility and cell permeability. The secondary amine could be functionalized to introduce new pharmacophoric elements.

Table 1: Potential Modifications of this compound for Drug Design

Modification SitePotential ModificationDesired Outcome
Carboxylic AcidEsterification, AmidationImproved cell permeability, modified solubility
Carbamoyl (B1232498) NitrogenAlkylation, AcylationIntroduction of new binding motifs, altered electronic properties
Imidazole RingSubstitution at C4/C5Enhanced target selectivity, improved metabolic stability

The process of rational drug design would involve identifying a biological target of interest and then computationally modeling the docking of virtually modified this compound derivatives. Promising candidates would then be synthesized and evaluated for their biological activity.

This compound in the Development of Biochemical Probes

Biochemical probes are essential tools for elucidating biological processes. Fluorescent probes, in particular, allow for the visualization of cellular components and the tracking of molecular interactions. The imidazole scaffold has been incorporated into the design of fluorescent molecules. nih.gov

Given this precedent, this compound could be a starting point for the development of novel biochemical probes. The imidazole ring itself can be part of a fluorophore system. By conjugating a known fluorophore to the this compound molecule, or by developing the entire scaffold into a fluorescent entity, probes could be created to target specific enzymes or receptors where the imidazole moiety is known to bind. For example, if a particular enzyme recognizes the 2-aminoimidazole motif, a fluorescently labeled version of this compound could be used to visualize the localization and activity of that enzyme within a cell.

Innovative Methodologies for Investigating the Reactivity of this compound

Understanding the reactivity of a molecule is fundamental to harnessing its potential. The reactivity of this compound will be influenced by the interplay of its functional groups: the imidazole ring, the amide linkage, and the carboxylic acid.

Modern methodologies can be employed to investigate its reactivity profile in detail:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's electronic structure, bond energies, and sites most susceptible to nucleophilic or electrophilic attack. nih.gov This can guide synthetic strategies and provide insights into potential reaction mechanisms.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to discover new transformations and optimize reaction yields for the derivatization of this compound.

Mechanistic Studies using Isotopic Labeling: To understand the detailed mechanism of reactions involving this molecule, isotopic labeling studies can be performed. For example, by selectively labeling one of the nitrogen or carbon atoms, the fate of that atom throughout a chemical transformation can be traced.

These innovative approaches would provide a comprehensive understanding of the chemical behavior of this compound, paving the way for its efficient use in synthesis.

Interdisciplinary Research Synergies for this compound

The potential applications of this compound are not confined to a single scientific discipline. Its exploration would benefit greatly from interdisciplinary collaborations:

Medicinal Chemistry and Chemical Biology: Medicinal chemists could design and synthesize derivatives, while chemical biologists could evaluate their biological activity and use them as probes to study cellular processes.

Computational Chemistry and Organic Synthesis: Computational chemists could predict the properties and reactivity of new derivatives, guiding the efforts of synthetic organic chemists to create these molecules efficiently.

Materials Science and Nanotechnology: Imidazole-based compounds are being explored for the development of sustainable materials and functionalized surfaces. numberanalytics.com Collaborations with materials scientists could lead to the incorporation of this compound into novel polymers or nanomaterials with unique properties.

Such synergistic research efforts would accelerate the discovery of new applications for this molecule and its derivatives.

Unexplored Research Avenues and Challenges for this compound Studies

The novelty of this compound means that many research avenues remain unexplored. Some key areas for future investigation include:

Elucidation of its Biosynthetic Pathway (if any): Determining if this compound is a natural product and, if so, identifying the enzymatic machinery responsible for its synthesis would be a significant discovery.

Investigation of its Role in Biological Systems: If found to be naturally occurring, its physiological role would need to be investigated.

Exploration of its Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group make this compound a potential ligand for metal ions. The study of its coordination complexes could lead to new catalysts or imaging agents.

Despite the promising outlook, there are challenges to be addressed. A primary hurdle is the lack of commercially available starting materials and established synthetic routes for this specific compound, which may require significant foundational synthetic chemistry research. Furthermore, a thorough toxicological evaluation would be necessary before any of its derivatives could be considered for therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.